molecular formula C21H26N2O B2875023 {1-[2-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenyl]-4-piperidinyl}methanol CAS No. 860611-13-8

{1-[2-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenyl]-4-piperidinyl}methanol

Cat. No.: B2875023
CAS No.: 860611-13-8
M. Wt: 322.452
InChI Key: XKVYEZDWVBYVLQ-UHFFFAOYSA-N
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Description

{1-[2-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenyl]-4-piperidinyl}methanol is a piperidine-derived compound characterized by a phenyl ring substituted with a 1,3-dihydro-2H-isoindole-methyl group at the ortho position. The piperidine ring is further functionalized with a hydroxymethyl group at the 4-position. The isoindole moiety introduces rigidity and lipophilicity, which may influence blood-brain barrier penetration compared to simpler substituents like aminomethyl groups .

Properties

IUPAC Name

[1-[2-(1,3-dihydroisoindol-2-ylmethyl)phenyl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c24-16-17-9-11-23(12-10-17)21-8-4-3-7-20(21)15-22-13-18-5-1-2-6-19(18)14-22/h1-8,17,24H,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVYEZDWVBYVLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC=CC=C2CN3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {1-[2-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenyl]-4-piperidinyl}methanol (CAS No. 860611-13-8) has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C21H26N2O
  • Molecular Weight : 322.44 g/mol
  • Structure : The compound features a piperidine ring and an isoindole moiety, which are known for their diverse pharmacological profiles.

Pharmacological Effects

Research indicates that {1-[2-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenyl]-4-piperidinyl}methanol exhibits several pharmacological activities:

  • Vasorelaxant Activity : Studies have shown that compounds with similar structures can induce vasorelaxation, suggesting potential applications in cardiovascular diseases .
  • Cytotoxicity : Preliminary studies indicate that this compound may possess cytotoxic effects against various cancer cell lines, although specific IC50 values need further exploration .
  • Neuroprotective Effects : The isoindole and piperidine components are often associated with neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative disorders.

The mechanisms underlying the biological activity of {1-[2-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenyl]-4-piperidinyl}methanol remain to be fully elucidated. However, it is hypothesized that:

  • The interaction with neurotransmitter receptors may contribute to its neuroprotective effects.
  • Its structural analogs have shown modulation of calcium channels and nitric oxide pathways, which could explain the observed vasorelaxant effects .

Case Study 1: Vasorelaxant Activity

In a study conducted on various synthesized derivatives of isoindole compounds, it was found that compounds similar to {1-[2-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenyl]-4-piperidinyl}methanol exhibited significant vasorelaxant effects in vitro. The study utilized isolated rat aorta rings to measure relaxation responses to the compound .

Case Study 2: Cytotoxicity Evaluation

Another research effort evaluated the cytotoxic effects of related compounds on human cancer cell lines. The results indicated that certain derivatives showed promising IC50 values, suggesting potential for development as anticancer agents. The specific cytotoxicity of {1-[2-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenyl]-4-piperidinyl}methanol was not directly tested but inferred from structural similarities .

Data Summary Table

Activity Effect Reference
VasorelaxantInduces relaxation in vascular tissues
CytotoxicityPotential anticancer activity
NeuroprotectivePossible protective effects against neurodegeneration

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Differences vs. Target Compound
{1-[2-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenyl]-4-piperidinyl}methanol (Target) Not explicitly provided* Ortho-substituted phenyl with isoindolylmethyl; 4-piperidinylmethanol
(1-[2-(Aminomethyl)phenyl]-4-piperidinyl)methanol C₁₃H₂₀N₂O 220.316 Ortho-substituted phenyl with aminomethyl; 4-piperidinylmethanol Isoindolylmethyl vs. aminomethyl; altered lipophilicity
RS 67333 C₁₉H₂₇ClN₂O₂ 362.89 4-Amino-5-chloro-2-methoxy-phenyl; 1-butyl-4-piperidinyl-propanone Piperidinyl-propanone backbone; no hydroxymethyl group
RS 39604 C₂₇H₃₆ClN₃O₅S 574.11 4-Amino-5-chloro-2-(3,5-dimethoxybenzyloxy)phenyl; methylsulfonamide-ethyl-piperidinyl-propanone Complex substituents; sulfonamide and ether linkages
GSK 1292263 hydrochloride C₂₃H₂₈N₄O₄S·HCl 493.02 Piperidinylmethoxy-pyridine; 1-methylethyl-oxadiazole; methylsulfonylphenyl Pyridine core; oxadiazole substituent; higher molecular weight
Astemizole C₂₈H₃₁FN₆O 458.59 4-Fluorophenylmethyl; benzimidazol-2-amine; methoxyphenethyl-piperidine Benzimidazole-amine scaffold; no hydroxymethyl group

*Note: The target compound’s molecular formula is inferred as C₂₁H₂₄N₂O based on nomenclature and structural analogs.

Key Findings:

Substituent Effects on Lipophilicity: The isoindolylmethyl group in the target compound likely increases lipophilicity compared to the aminomethyl group in (1-[2-(aminomethyl)phenyl]-4-piperidinyl)methanol . This could enhance CNS penetration but reduce aqueous solubility. RS 67333 and RS 39604, with chloro and methoxy groups, exhibit higher polarity but lower predicted blood-brain barrier permeability than the target compound .

Backbone Variations: The target compound’s hydroxymethyl-piperidine contrasts with RS 67333/39604’s propanone-piperidine backbone, which may reduce metabolic stability due to ketone susceptibility .

Implications for Pharmacological Activity

  • Receptor Binding : Piperidine derivatives often target GPCRs (e.g., 5-HT₄, histamine receptors). The isoindole group may mimic aromatic residues in receptor pockets, enhancing affinity .
  • Metabolic Stability : The hydroxymethyl group in the target compound could undergo glucuronidation, a common metabolic pathway for alcohols, whereas RS 39604’s sulfonamide may prolong half-life .

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